Cas no 1448071-77-9 (4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine)

4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine
- (4-methylsulfonylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
- AKOS024558162
- F6435-1541
- 1448071-77-9
- (4-(methylsulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
-
- インチ: 1S/C16H18N2O4S/c1-23(20,21)13-7-9-18(10-8-13)16(19)14-11-15(22-17-14)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
- InChIKey: BCBGRVZGJXLVGL-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(S(C)(=O)=O)CC1)(C1C=C(C2=CC=CC=C2)ON=1)=O
計算された属性
- せいみつぶんしりょう: 334.09872823g/mol
- どういたいしつりょう: 334.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 88.9Ų
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-1541-25mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-30mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-10mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-20mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-3mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-5mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-40mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6435-1541-4mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-1541-2μmol |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6435-1541-1mg |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine |
1448071-77-9 | 1mg |
$81.0 | 2023-09-09 |
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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6. Caper tea
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidineに関する追加情報
Introduction to 4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS No. 1448071-77-9)
4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1448071-77-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The presence of both a methanesulfonyl group and a 5-phenyl-1,2-oxazole-3-carbonyl moiety in its molecular structure contributes to its distinct chemical behavior and potential applications in drug development.
The 4-methanesulfonyl substituent is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which is a critical factor in the design of orally active drugs. On the other hand, the 5-phenyl-1,2-oxazole-3-carbonyl group introduces a heterocyclic framework that is frequently associated with bioactivity in medicinal chemistry. This combination of structural features makes 4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine a versatile scaffold for exploring novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies have suggested that the 5-phenyl-1,2-oxazole ring may interact with specific amino acid residues in protein binding pockets, potentially modulating enzyme activity or receptor function. This insight has opened up new avenues for designing molecules that can selectively target disease-causing proteins.
In addition to its structural appeal, 4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine has been investigated for its potential role in addressing various therapeutic challenges. For instance, preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases. The methanesulfonyl group's ability to form hydrogen bonds and its influence on electronic distribution further enhance its pharmacophoric potential.
The synthesis of 4-methanesulfonyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 5-phenyl-1,2-oxazole moiety typically begins with the condensation of phenylacetic acid derivatives with appropriate carbodiimides or urea derivatives under controlled conditions. Subsequent functionalization with the methanesulfonyl group is achieved through sulfonylation reactions using methanesulfonyl chloride or related reagents.
One of the most compelling aspects of this compound is its synthetic flexibility. Researchers have demonstrated that various structural analogs can be generated by modifying either the methanesulfonyl or the 5-phenyl-1,2 oxazole portion of the molecule. This adaptability allows for the exploration of different pharmacological profiles and the optimization of key parameters such as solubility, bioavailability, and metabolic stability. Such modifications are crucial for advancing candidates from early-stage discovery to clinical candidates.
The pharmacological evaluation of 4-methanesulfonyl 1-(5 phenyl 12 oxazole 3 carbonylpiperidine) has revealed several intriguing properties. In vitro assays have shown that certain derivatives exhibit dose-dependent inhibition of target enzymes with high selectivity profiles. This selectivity is particularly important in drug development, as it minimizes off-target effects and reduces the risk of adverse side effects. Furthermore, preliminary toxicology studies have indicated that these compounds are well-tolerated at relevant therapeutic doses.
The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates like 4-methanesulfonyl 1(5 phenyl 12 oxazole 3 carbonylpiperidine). Predictive models have been developed to assess molecular properties such as binding affinity, ADME (Absorption Distribution Metabolism Excretion) profiles, and toxicity potential based on structural features alone. These tools have enabled researchers to prioritize compounds for further investigation more efficiently than traditional experimental methods alone.
The future direction of research on this compound lies in exploring its potential applications in precision medicine. By leveraging genetic and proteomic data, scientists aim to identify patient subpopulations who are most likely to benefit from treatments involving derivatives of 4-methanesulfonyl 1(5 phenyl 12 oxazole 3 carbonylpiperidine). This personalized approach could lead to more effective treatments with fewer side effects.
In conclusion,4 methanesulfonyl 15 phenyl12 oxazole 3 carbonylpiperidine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis presents both challenges and opportunities for medicinal chemists seeking to develop novel therapeutics against various diseases. As research continues to uncover new applications for this compound,1448071779 will undoubtedly remain at forefrontof scientific inquiry in coming years.
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